![molecular formula C15H19Cl2NO3 B4672290 2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4672290.png)
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide
Overview
Description
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)butanamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCF is a synthetic molecule that belongs to the class of amides and is derived from 2,5-dichlorophenoxyacetic acid, a herbicide.
Mechanism of Action
DCF acts as a positive allosteric modulator of GABA receptors, which are ion channels that regulate the flow of chloride ions into neurons. By binding to a specific site on the receptor, DCF enhances the activity of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the inhibition of seizure activity.
Biochemical and Physiological Effects:
DCF has been shown to have several biochemical and physiological effects, including anxiolytic and anticonvulsant effects, as well as the ability to modulate GABA receptor activity. DCF has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
DCF has several advantages as a research tool, including its ability to modulate GABA receptor activity and its anxiolytic and anticonvulsant effects. However, DCF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful control of dosing and exposure is necessary to ensure the safety of researchers working with DCF.
Future Directions
There are several potential future directions for research on DCF. One area of interest is the development of new drugs based on the structure of DCF for the treatment of anxiety disorders and epilepsy. Another area of interest is the investigation of the anti-inflammatory and anticancer properties of DCF, which may have potential applications in the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanisms underlying the effects of DCF on GABA receptor activity and neuronal excitability.
Scientific Research Applications
DCF has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DCF has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. DCF has also been shown to have anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety disorders and epilepsy.
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO3/c1-2-13(15(19)18-9-11-4-3-7-20-11)21-14-8-10(16)5-6-12(14)17/h5-6,8,11,13H,2-4,7,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWODGFLPULMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)butanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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